molecular formula C9H20N3+ B12060082 CID 122243

CID 122243

Cat. No.: B12060082
M. Wt: 170.28 g/mol
InChI Key: JHMDMCSGQQLHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 122243 (exact structure unspecified in available literature) is a compound cataloged in PubChem, a widely used chemical database. For instance, oscillatoxin derivatives (e.g., CID 185389, CID 156582092) and synthetic intermediates (e.g., CID 57416287, CID 2049887) share pharmacological or physicochemical properties that may overlap with this compound .

Properties

InChI

InChI=1S/C9H20N3/c1-5-10-9-11-7-6-8-12(2,3)4/h5-8H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMDMCSGQQLHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NCCC[N+](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide can be synthesized through the reaction of 3-dimethylaminopropylamine with ethyl isocyanate followed by methylation with methyl iodide . The reaction typically occurs under mild conditions, with the use of solvents such as acetonitrile or dichloromethane .

Industrial Production Methods

In industrial settings, the production of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide primarily undergoes substitution reactions . It is known for its role in facilitating the formation of amide bonds between carboxylic acids and amines .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are amides , which are crucial in peptide synthesis and other organic synthesis applications .

Mechanism of Action

The compound acts as a coupling reagent by activating the carboxyl group of carboxylic acids, making them more reactive towards nucleophilic attack by amines. This results in the formation of amide bonds. The molecular targets are the carboxyl and amine groups, and the pathway involves the formation of an O-acylisourea intermediate , which then reacts with the amine to form the desired amide product .

Comparison with Similar Compounds

Structural Analogues

Oscillatoxin derivatives, such as 30-methyl-oscillatoxin D (CID 185389) and oscillatoxin F (CID 156582092), exhibit structural motifs like cyclic ethers and methylated side chains (Figure 1). These features influence their bioactivity and stability compared to CID 122243, which may lack such modifications .

Table 1: Structural and Functional Comparison of this compound Analogues

Compound CID Molecular Formula Key Structural Features Bioactivity Insights
This compound 122243 Not available Hypothesized base structure Unknown (requires further study)
30-Methyl-oscillatoxin D 185389 C₃₄H₅₄O₇ Cyclic ether, methylated side chain Cytotoxic effects in marine organisms
Oscillatoxin F 156582092 C₃₂H₅₀O₇ Linear polyketide backbone Antibacterial activity

Physicochemical Properties

Compounds with similar molecular weights or solubility profiles, such as CID 57416287 (C₇H₁₄N₂O, MW 142.20) and CID 2049887 (C₇H₅FN₂S, MW 168.19), provide benchmarks for this compound. For example:

  • Solubility : CID 57416287 shows high solubility (651.0 mg/mL), while CID 2049887 has moderate solubility (0.249 mg/mL) .
  • Lipophilicity : CID 2049887 has a higher log Po/w (2.85 via SILICOS-IT) compared to CID 57416287 (0.03 consensus log Po/w), indicating divergent membrane permeability .

Table 2: Physicochemical Properties of Selected Compounds

Compound CID Molecular Weight Solubility (mg/mL) log Po/w Bioavailability Score
This compound 122243 Not available Not reported Not reported Not reported
CID 57416287 57416287 142.20 651.0 0.03 0.55
CID 2049887 2049887 168.19 0.249 2.85 0.55

Metabolic and Pharmacokinetic Profiles

Research Methodologies for Comparison

Analytical Techniques

  • LC-ESI-MS: Used to differentiate isomers (e.g., ginsenosides) via collision-induced dissociation (CID) voltage adjustments, applicable to this compound analogues .
  • In Silico Modeling : Tools like QSPR and neural networks (referenced in CC-DPS) predict properties such as log Po/w and solubility for this compound .

Challenges and Limitations

  • Data Gaps : Direct experimental data for this compound is absent in the provided evidence, necessitating reliance on proxy compounds.
  • Structural Ambiguity : Without this compound's explicit structure, comparisons remain hypothetical.

Q & A

Q. How can theoretical and empirical research on this compound be aligned to address knowledge gaps?

  • Methodological Answer : Use computational methods (e.g., DFT calculations, molecular docking) to generate testable hypotheses. Validate predictions experimentally—for example, synthesizing predicted bioactive derivatives and assessing their efficacy. Establish feedback loops where empirical results refine computational parameters .

Key Methodological Resources

  • Experimental Reproducibility : Follow the Beilstein Journal of Organic Chemistry guidelines for compound characterization .
  • Data Contradiction Analysis : Apply dialectical materialist frameworks to identify principal contradictions in datasets .
  • Mixed-Methods Integration : Use triangulation protocols from qualitative-quantitative research paradigms .

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